![molecular formula C4H8N6O3S B15218722 Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]- CAS No. 61006-91-5](/img/structure/B15218722.png)
Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide is a heterocyclic compound that features an imidazole ring substituted with a sulfamoyl group and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an enzyme inhibitor and can be used in studies of enzyme kinetics.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the hydrazinecarboxamide moiety can participate in covalent interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Sulfamoyl-1H-imidazol-2-yl)hydrazinecarboxamide
- N-(4-Sulfamoyl-1H-imidazol-5-yl)hydrazinecarboxamide
- N-(5-Sulfamoyl-1H-imidazol-3-yl)hydrazinecarboxamide
Uniqueness
N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The position of the sulfamoyl and hydrazinecarboxamide groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
61006-91-5 |
|---|---|
Molecular Formula |
C4H8N6O3S |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
1-amino-3-(5-sulfamoyl-1H-imidazol-4-yl)urea |
InChI |
InChI=1S/C4H8N6O3S/c5-10-4(11)9-2-3(8-1-7-2)14(6,12)13/h1H,5H2,(H,7,8)(H2,6,12,13)(H2,9,10,11) |
InChI Key |
FDJXZHOSZACULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)S(=O)(=O)N)NC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


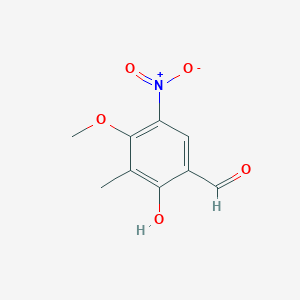
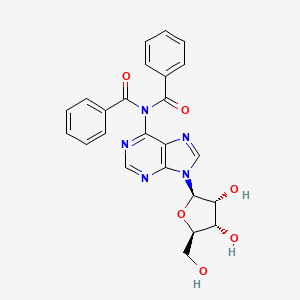

![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
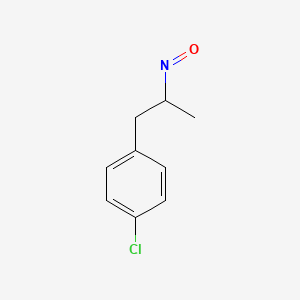
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)

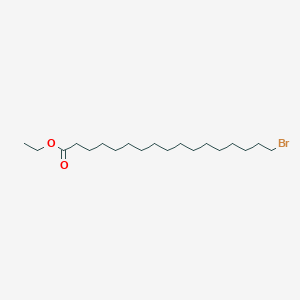
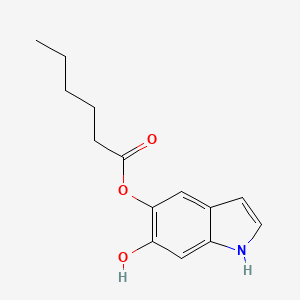
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
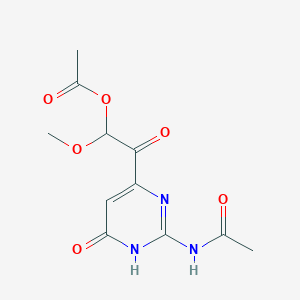
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
